3-Bromo-4-(cyclohexylamino)benzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
1131594-43-8 |
|---|---|
Molecular Formula |
C13H16BrNO2 |
Molecular Weight |
298.18 g/mol |
IUPAC Name |
3-bromo-4-(cyclohexylamino)benzoic acid |
InChI |
InChI=1S/C13H16BrNO2/c14-11-8-9(13(16)17)6-7-12(11)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2,(H,16,17) |
InChI Key |
GBERUJYYLAWYCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)C(=O)O)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 4 Cyclohexylamino Benzoic Acid
Retrosynthetic Disconnection Analysis
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-Bromo-4-(cyclohexylamino)benzoic acid, two primary disconnection points are the carbon-nitrogen (C-N) bond of the secondary amine and the carbon-bromine (C-Br) bond on the aromatic ring.
Strategy A: C-N Bond Disconnection
The most intuitive disconnection is breaking the C-N bond. This suggests a reaction between an amine (cyclohexylamine) and a substituted bromobenzoic acid precursor. This leads to two potential precursors:
Precursor A1: 4-Amino-3-bromobenzoic acid, which would be reacted with a cyclohexylating agent.
Precursor A2: A 3-bromo-4-halobenzoic acid (where the halogen at position 4 is a good leaving group like F or Cl). This precursor would undergo a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed coupling reaction with cyclohexylamine (B46788).
Strategy B: C-Br Bond Disconnection
Alternatively, disconnecting the C-Br bond first leads to 4-(cyclohexylamino)benzoic acid as an intermediate. The subsequent bromination of this intermediate would be governed by the directing effects of the existing amino and carboxyl groups. The powerful activating and ortho, para-directing nature of the amino group would strongly favor the introduction of bromine at the desired position 3 (ortho to the amine).
Based on these analyses, a common synthetic approach involves first constructing a suitably substituted benzoic acid ring and then introducing the cyclohexylamino group.
Approaches to Aromatic Bromination Precursors
The synthesis of a brominated benzoic acid derivative is a key step. The choice of starting material and bromination method is crucial for achieving the correct regiochemistry.
Electrophilic Aromatic Substitution Techniques on Benzoic Acid Derivatives
Direct bromination of benzoic acid itself is not a viable route to the necessary precursors. The carboxylic acid group is a deactivating, meta-directing group, meaning electrophilic bromination would yield 3-bromobenzoic acid. chemicalbook.com
A more effective strategy starts with a precursor where existing functional groups direct the bromine to the desired position. For instance, starting with 4-hydroxybenzoic acid, electrophilic bromination with bromine in glacial acetic acid places the bromine atom ortho to the strongly activating hydroxyl group, yielding 3-bromo-4-hydroxybenzoic acid. prepchem.com Similarly, starting with 4-aminobenzoic acid (PABA), the powerful ortho, para-directing amino group would direct bromination to position 3. However, the high reactivity of the amino group can lead to side reactions and over-bromination, often necessitating the use of a protecting group for the amine.
Another route involves the synthesis of 3-bromo-4-fluorobenzoic acid, which can be prepared from fluorobenzene (B45895) through a multi-step process involving Friedel-Crafts acylation, followed by bromination and a haloform reaction. google.com This precursor is particularly useful for subsequent nucleophilic substitution reactions.
Green Chemistry Principles in Bromobenzoic Acid Synthesis
Modern synthetic chemistry emphasizes environmentally benign methods. In the context of producing bromobenzoic acids, green chemistry approaches aim to minimize hazardous waste and energy consumption. One such approach is the use of sonication in a solvent- and catalyst-free reaction system for the synthesis of 3-bromobenzoic acid. While this specific isomer is not the direct precursor for our target molecule, the principle demonstrates a move away from traditional methods that use harsh reagents and solvents.
Strategies for Introducing the Cyclohexylamino Moiety
The formation of the C-N bond between the aromatic ring and the cyclohexyl group is the final key transformation.
Nucleophilic Aromatic Substitution of Halogenated Benzoic Acid Precursors with Cyclohexylamine
This is a powerful and direct method for forming the C-N bond. The reaction typically involves a precursor like 3-bromo-4-fluorobenzoic acid or 3-bromo-4-chlorobenzoic acid. The fluorine or chlorine atom at position 4 acts as a leaving group, which is substituted by the nucleophilic cyclohexylamine. The reaction is an SNAr (Nucleophilic Aromatic Substitution) process. The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups on the ring; the carboxylic acid and the bromine atom facilitate this substitution.
For less reactive aryl halides (like chlorides and bromides), metal catalysis is often required.
Ullmann Condensation: This classic method uses a copper catalyst, often at high temperatures, to couple an aryl halide with an amine. wikipedia.orgorganic-chemistry.org The reaction can be performed with bromobenzoic acids and various amines. organic-chemistry.org
Buchwald-Hartwig Amination: A more modern and versatile approach uses palladium catalysts with specialized phosphine (B1218219) ligands. wikipedia.org This reaction is highly efficient for coupling aryl halides (including bromides) with a wide range of amines, including primary amines like cyclohexylamine, under milder conditions than the Ullmann condensation. nih.govorganic-chemistry.org It is known for its broad substrate scope and high functional group tolerance. wikipedia.org
Table 1: Comparison of C-N Coupling Reactions
| Reaction | Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Ullmann Condensation | Copper (e.g., CuI, Cu2O) | High temperatures (>150°C), polar solvents (DMF, NMP) | Lower cost catalyst | Harsh conditions, limited substrate scope |
| Buchwald-Hartwig Amination | Palladium (e.g., Pd(OAc)2) + Ligand (e.g., XPhos, BINAP) | Lower temperatures (80-120°C), various solvents (Toluene, Dioxane) | Mild conditions, broad scope, high yields | Higher cost catalyst and ligands |
Reductive Amination Approaches
Reductive amination is a two-step process that involves the formation of an imine or iminium ion from an amine and a carbonyl compound, followed by its reduction to a new amine. youtube.comyoutube.com In the context of synthesizing this compound, a hypothetical route could involve the reaction of a keto-acid precursor, 3-bromo-4-oxobenzoic acid, with cyclohexylamine, followed by reduction.
However, a more practical application of this method would be to synthesize a precursor. For example, one could react 4-aminobenzoic acid with cyclohexanone. This reaction would form an enamine or imine intermediate which, upon reduction with a suitable reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), would yield 4-(cyclohexylamino)benzoic acid. masterorganicchemistry.com This intermediate could then be brominated as described in section 2.1 (Strategy B). The choice of reducing agent is critical; NaBH₃CN is particularly effective because it selectively reduces the protonated imine (iminium ion) in the presence of the unreacted ketone. youtube.commasterorganicchemistry.com
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Characteristics |
| Sodium Cyanoborohydride | NaBH₃CN | Mild; selectively reduces iminium ions over ketones/aldehydes. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and less toxic alternative to NaBH₃CN; effective for a wide range of substrates. masterorganicchemistry.com |
| Sodium Borohydride | NaBH₄ | Can reduce the starting carbonyl; often used in a stepwise procedure after imine formation. |
| Catalytic Hydrogenation | H₂/Pd, Pt, Ni | Effective but may also reduce other functional groups (e.g., nitro groups, alkenes). |
Copper-Catalyzed Amination Reactions
The synthesis of N-aryl and N-alkyl aminobenzoic acids, including this compound, frequently employs copper-catalyzed cross-coupling reactions. These methods, often referred to as Ullmann condensations or Goldberg reactions, are powerful tools for forming carbon-nitrogen (C-N) bonds. researchgate.netwikipedia.org The classic Ullmann reaction, historically requiring harsh conditions like high temperatures (often over 200°C) and stoichiometric amounts of copper, has been significantly improved through modern advancements. wikipedia.orgnih.gov
The general mechanism for the copper-catalyzed N-arylation involves the reaction of an aryl halide with an amine in the presence of a copper catalyst and a base. The process is believed to proceed through a Cu(I)-mediated nucleophilic aromatic substitution-type mechanism. nih.gov The copper(I) catalyst can be generated in situ from copper metal or various copper salts (e.g., CuI, Cu₂O). wikipedia.orgacs.org A general scheme for the synthesis of an N-substituted anthranilic acid via this method is shown below:
General Reaction Scheme: Ar-X + R-NH₂ --(Cu catalyst, Base, Ligand, Solvent)--> Ar-NH-R + HX
In the specific synthesis of this compound, a likely precursor is a dihalogenated benzoic acid, such as 2,5-dibromobenzoic acid or 2-bromo-4-chlorobenzoic acid. The reaction's chemo- and regioselectivity become crucial in such cases, where only one halogen atom is substituted. Studies have shown that copper-catalyzed amination can be highly selective, preferentially replacing the halogen atom positioned ortho to the carboxylic acid group. nih.govorganic-chemistry.orgnih.gov This selectivity eliminates the need for protecting the carboxylic acid group during the reaction. acs.orgnih.gov
The reaction to form this compound would involve the coupling of a 3-bromo-4-halobenzoic acid with cyclohexylamine. The presence of the electron-withdrawing carboxylic acid group can activate the aryl halide for the nucleophilic substitution. Modern protocols often utilize ligands, such as diamines or amino acids (e.g., L-proline), which chelate to the copper center, facilitating the reaction under milder conditions and improving yields. nih.govresearchgate.net
Optimization of Reaction Conditions and Yield for this compound
Achieving a high yield of this compound necessitates the careful optimization of several reaction parameters. The interplay between the catalyst system, solvent, base, and temperature is critical for efficient C-N bond formation while minimizing side reactions.
Key Parameters for Optimization:
Catalyst System: The choice of the copper source and ligand is fundamental. While traditional reactions used copper powder, modern methods often employ well-defined copper(I) salts like CuI or copper(II) salts that are reduced in situ. nih.gov The addition of a ligand, such as 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or amino acids, can stabilize the catalytic intermediate and accelerate the reaction, allowing for lower temperatures and catalyst loadings. nih.govnih.gov
Base: A base is required to deprotonate the amine nucleophile and neutralize the hydrogen halide formed during the reaction. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) or phosphates like potassium phosphate (B84403) (K₃PO₄). nih.govresearchgate.net The choice of base can significantly influence the reaction rate and yield.
Solvent: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), nitrobenzene, or N-methylpyrrolidone (NMP) are traditionally used for Ullmann-type reactions to facilitate the high temperatures required. wikipedia.org However, advancements have led to the use of other solvents like 2-ethoxyethanol (B86334) or even reactions under solvent-free conditions. researchgate.netorganic-chemistry.org
Temperature and Reaction Time: Ullmann condensations are known for requiring elevated temperatures, often between 100°C and 210°C. wikipedia.orgorganic-chemistry.org The optimal temperature depends on the reactivity of the substrates and the efficiency of the catalyst system. Reaction times can also be extensive, but ligand-assisted protocols can often reduce the required time from over 24 hours to a few hours. scielo.br
The following interactive table summarizes the typical conditions and their effects on copper-catalyzed amination reactions.
| Parameter | Common Options | General Effect on Reaction |
| Copper Source | CuI, Cu₂O, Cu powder | Cu(I) salts are generally more effective and require milder conditions. |
| Ligand | Diamines, Amino Acids (L-proline), 8-quinolinol | Accelerates reaction, allows for lower temperatures, and improves substrate scope. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Stronger, more soluble bases like Cs₂CO₃ can improve reaction rates. |
| Solvent | DMF, NMP, 2-ethoxyethanol, Toluene | Polar aprotic solvents are typical; choice affects solubility and reaction temperature. |
| Temperature | 100 - 200 °C | Higher temperatures increase reaction rate but can lead to side products. |
Comparative Analysis of Synthetic Pathways with Related Halogenated Aminobenzoic Acids
The synthetic strategies for halogenated benzoic acids vary significantly depending on the nature and position of the substituents. A comparison between the synthesis of this compound and its analogues—3-Bromo-4-methoxybenzoic acid, 3-Bromo-4-fluorobenzoic acid, and 3-Bromo-4-(trifluoromethyl)benzoic acid—highlights these differences.
3-Bromo-4-fluorobenzoic acid: The synthesis of this compound does not involve a late-stage introduction of the fluorine atom. Instead, a multi-step process starts with fluorobenzene. The process involves a Friedel-Crafts acylation with acetyl chloride, followed by bromination of the resulting acetophenone, and finally, a haloform reaction (oxidation) with hypochlorite (B82951) to yield the desired benzoic acid. google.comgoogle.com
3-Bromo-4-methoxybenzoic acid: The synthesis of this compound can be achieved through several routes. One common method is the electrophilic bromination of 4-methoxybenzoic acid. The methoxy (B1213986) group is an activating, ortho-para directing group, leading to the desired 3-bromo product. Another approach could involve the Williamson ether synthesis on 3-bromo-4-hydroxybenzonitrile, followed by hydrolysis of the nitrile to a carboxylic acid.
3-Bromo-4-(trifluoromethyl)benzoic acid: This compound is typically synthesized from a precursor already containing the trifluoromethyl group. chemicalbook.com For instance, a common route involves the Sandmeyer reaction of 3-amino-4-(trifluoromethyl)benzoic acid. chemicalbook.com The synthesis starts with the appropriate trifluoromethyl-substituted aniline (B41778), which undergoes diazotization followed by treatment with a copper(I) bromide source. chemicalbook.com
The synthesis of This compound is distinct from these examples as its key step is the formation of a C-N bond, typically via a copper-catalyzed Ullmann-type reaction. This approach contrasts with the electrophilic substitution used for the methoxy analogue or the multi-step transformations starting from a simple substituted benzene (B151609) for the fluoro and trifluoromethyl analogues. The amination reaction requires specific catalytic conditions to selectively form the C-N bond without disturbing the other functional groups on the aromatic ring. nih.gov
The following table provides a comparative overview of the synthetic pathways.
| Compound | Key Synthetic Transformation | Starting Material (Example) | Reagents (Example) |
| This compound | Copper-Catalyzed Amination | 3,4-Dihalobenzoic acid | Cyclohexylamine, CuI, K₂CO₃ |
| 3-Bromo-4-methoxybenzoic acid | Electrophilic Bromination | 4-Methoxybenzoic acid | Br₂, FeBr₃ |
| 3-Bromo-4-fluorobenzoic acid | Acylation, Bromination, Oxidation | Fluorobenzene | 1. AcCl, AlCl₃ 2. Br₂ 3. NaOCl |
| 3-Bromo-4-(trifluoromethyl)benzoic acid | Sandmeyer Reaction | 3-Amino-4-(trifluoromethyl)benzoic acid | 1. NaNO₂, HBr 2. CuBr |
This comparative analysis underscores that while these compounds share a 3-bromo-benzoic acid scaffold, the synthetic route is dictated by the chemical nature of the substituent at the C-4 position.
Chemical Reactivity and Derivatization Strategies of 3 Bromo 4 Cyclohexylamino Benzoic Acid
Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid moiety is a versatile functional group that readily participates in a range of classic and modern organic reactions. Its derivatization is a primary strategy for modifying the compound's properties and for building larger molecules.
The conversion of the carboxylic acid group of 3-Bromo-4-(cyclohexylamino)benzoic acid into an ester is a fundamental transformation. Esterification can be achieved through several established methods. The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a common approach. libretexts.orgscribd.com For a substrate like this compound, this reaction would typically involve heating the acid in an excess of the desired alcohol (e.g., methanol (B129727) or ethanol) with a catalytic amount of a strong mineral acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). scholarsresearchlibrary.comnih.gov The reaction proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol. The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use the alcohol as the solvent or to remove the water formed during the reaction. libretexts.org
Alternative methods that avoid the use of strong acids and high temperatures can also be employed, which may be advantageous for sensitive substrates. Reagents like thionyl chloride (SOCl₂) can convert the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with an alcohol to form the ester. scholarsresearchlibrary.com Other coupling agents used in modern esterification include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
The carboxylic acid can be converted into a wide array of amide derivatives through reaction with primary or secondary amines. nih.govresearchgate.net This transformation is central to the synthesis of many biologically active compounds. Similar to esterification, direct reaction of the carboxylic acid with an amine requires high temperatures to drive off water and is often inefficient.
Therefore, the synthesis of amides from this compound typically involves the initial activation of the carboxylic acid. This can be accomplished by converting it into an acyl chloride (using reagents like SOCl₂ or oxalyl chloride) or by using standard peptide coupling reagents. A vast selection of such reagents is available, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate). These reagents react with the carboxylic acid to form a highly reactive activated ester or similar species in situ, which is then susceptible to nucleophilic attack by the chosen amine to form the corresponding amide under mild conditions. researchgate.net The choice of coupling reagent and reaction conditions can be tailored to accommodate the specific amine being used and to minimize side reactions.
Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing substantial portions of all components, offer a powerful strategy for rapidly generating molecular complexity. wikipedia.org The Passerini reaction is a classic MCR that involves the reaction of a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. organic-chemistry.orgyoutube.com
In this context, this compound can serve as the carboxylic acid component. The reaction mechanism is generally believed to proceed through the formation of a hydrogen-bonded adduct between the carboxylic acid and the carbonyl compound, which is then attacked by the isocyanide. youtube.com This is followed by an intramolecular acyl transfer to yield the final product. tcichemicals.com The reaction is typically performed in aprotic solvents at room temperature. youtube.com By varying the aldehyde and isocyanide partners, a diverse library of α-acyloxy amides derived from this compound can be synthesized efficiently. This approach is highly valued in combinatorial chemistry and for the discovery of new pharmacologically active structures. organic-chemistry.org
Transformations Involving the Secondary Amine (Cyclohexylamino) Moiety
N-Alkylation and N-Acylation Reactions
The hydrogen atom on the secondary amine can be substituted through N-alkylation and N-acylation reactions to generate a diverse range of derivatives.
N-Alkylation: The introduction of an alkyl group onto the secondary amine can be achieved using various alkylating agents. This reaction is fundamental in modifying the steric and electronic properties of the molecule. Typical methods for the N-alkylation of secondary anilines involve the use of alkyl halides or the reductive amination of carbonyl compounds. More advanced methods utilize alcohols as alkylating agents in the presence of a catalyst, a process known as the "borrowing hydrogen" methodology, which is considered a green chemistry approach. nih.gov For instance, iridium-based catalysts have proven effective for the N-alkylation of various amines with alcohols in aqueous media. nih.gov The reactivity can be influenced by steric hindrance around the nitrogen atom and the electronic nature of the aromatic ring.
N-Acylation: The secondary amine of this compound readily undergoes N-acylation with acylating agents like acid chlorides or anhydrides. orgoreview.com This reaction typically proceeds via a nucleophilic acyl substitution mechanism. orgoreview.com The use of a base such as pyridine (B92270) or NaOH is common to neutralize the acidic byproduct (e.g., HCl) formed during the reaction. orgoreview.com Numerous methods have been developed for N-acylation, including the use of iodine to promote the reaction with acetyl chloride under solvent-free conditions or employing benzotriazole-activated esters for efficient acylation in water. researchgate.netnih.gov The resulting N-acyl derivatives (amides) are generally stable due to the resonance delocalization of the nitrogen lone pair over the adjacent carbonyl group, which makes the amide nitrogen less nucleophilic than the starting amine. orgoreview.com The presence of electron-withdrawing groups on the aniline (B41778) ring can slow down the rate of acylation. tandfonline.com
| Reaction Type | Reagent Class | Specific Examples | Conditions |
| N-Alkylation | Alkyl Halides | Alkyl bromides, Alkyl iodides | Base (e.g., NaH), Solvent (e.g., THF) beilstein-journals.org |
| Alcohols | Benzyl alcohol, Cyclohexanol | Catalyst (e.g., Iridium complex), Base (e.g., KOH), Water nih.gov | |
| N-Acylation | Acid Chlorides | Acetyl chloride, Benzoyl chloride | Iodine catalyst, Solvent-free researchgate.net |
| Acid Anhydrides | Acetic anhydride | Catalyst-free, Neat or in water orientjchem.org | |
| Activated Esters | N-Acylbenzotriazoles | Water, Microwave irradiation or room temperature nih.gov |
Cyclization Reactions for Novel Heterocyclic Formations
The bifunctional nature of this compound, containing both a nucleophilic secondary amine and a carboxylic acid on an aromatic ring, makes it an excellent precursor for the synthesis of fused heterocyclic systems.
A primary and well-documented cyclization pathway for analogous N-phenylanthranilic acids is the intramolecular electrophilic substitution to form acridones. arkat-usa.orgorgsyn.orgjocpr.com This reaction involves the cyclodehydration of the N-aryl anthranilic acid, where the carboxylic acid is activated to acylate the ortho-position of the adjacent aromatic ring. This transformation is traditionally carried out using strong acids like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) at elevated temperatures. orgsyn.orgjocpr.com More contemporary and milder methods employ catalysts such as iron(II) triflate (Fe(OTf)₂) to facilitate the intramolecular acylation under less harsh conditions. arkat-usa.org Applying this strategy to this compound would be expected to yield a bromo-substituted, N-cyclohexyl acridone (B373769) derivative, a tricyclic scaffold of significant interest in medicinal chemistry. juniperpublishers.com
Beyond acridone formation, the reactive sites on this compound allow for other potential cyclization strategies. For instance, reactions involving the ortho-bromo substituent could lead to different heterocyclic cores through transition-metal-catalyzed C-N bond formation or other intramolecular coupling reactions. The combination of the amine and carboxylic acid functionalities can also be utilized in multicomponent reactions to construct complex heterocyclic frameworks. For example, Rh(III)-catalyzed amidation of C-H bonds with isocyanates has been used to prepare N-acyl anthranilamides, which can be subsequently cyclized to form quinazolinones. nih.gov
| Heterocyclic Product | Reaction Type | Reagents/Catalysts |
| Acridone | Intramolecular Acylation (Cyclodehydration) | H₂SO₄, PPA, POCl₃ orgsyn.orgjocpr.com |
| Intramolecular Acylation (Catalytic) | Fe(OTf)₂, Dichloromethyl methyl ether arkat-usa.org | |
| Quinazolinone | C-H Amidation followed by Cyclization | Isocyanate, Rh(III) catalyst nih.gov |
| Indolinone | Oxidative Cyclization | Base (e.g., KOH), Oxidant (e.g., DMSO) nih.gov |
Hydrolytic Stability and Photochemical Degradation Pathways
The stability of this compound is a critical aspect, particularly its resistance to hydrolysis and its behavior upon exposure to light.
Hydrolytic Stability: The C(aryl)–N(amine) bond in the molecule is generally stable under neutral aqueous conditions. Significant hydrolysis, leading to the cleavage of this bond to form 4-amino-3-bromobenzoic acid and cyclohexanol, would typically require harsh acidic or basic conditions that are not encountered in most standard applications. The carboxylic acid and bromo substituents are also stable to hydrolysis under normal conditions. However, derivatives formed via N-acylation introduce an amide linkage, which can be susceptible to hydrolysis back to the parent amine and a carboxylic acid under either acidic or basic catalysis.
Photochemical Degradation Pathways: Aromatic bromine compounds are known to be susceptible to photochemical degradation. nih.govnih.gov The primary photochemical process for bromoaromatics upon UV irradiation is the homolytic cleavage of the carbon-bromine (C-Br) bond. nih.govucla.edu This photolysis generates an aryl radical and a bromine radical, which can initiate a cascade of secondary reactions. The aryl radical can abstract a hydrogen atom from the solvent or another molecule to yield the debrominated product, 4-(cyclohexylamino)benzoic acid.
Another potential degradation pathway involves the carboxylic acid group. Aromatic carboxylic acids can undergo photocatalytic decarboxylation to generate carbon-centered radicals. nih.gov This process, often mediated by a photocatalyst and visible light, would result in the formation of 1-bromo-2-(cyclohexylamino)benzene.
Advanced Spectroscopic Characterization of 3 Bromo 4 Cyclohexylamino Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering precise information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Environment Mapping
The ¹H NMR spectrum of 3-Bromo-4-(cyclohexylamino)benzoic acid is anticipated to display distinct signals corresponding to the aromatic protons, the cyclohexyl protons, the amine proton, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring.
The aromatic region is expected to show three distinct proton signals. The proton on C5, situated between the bromo and carboxyl groups, would likely appear as a doublet. The proton on C2, adjacent to the bromine, would also be a doublet, while the proton on C6, ortho to the amino group, would likely be a doublet of doublets.
The cyclohexyl group protons would appear as a series of multiplets in the upfield region of the spectrum. The methine proton on the carbon attached to the nitrogen atom would be deshielded compared to the other cyclohexyl protons. The amine (N-H) proton is expected to show a broad singlet, and its chemical shift can be concentration-dependent. The most downfield signal would be the carboxylic acid proton, typically appearing as a broad singlet at δ 10-13 ppm. rsc.orgchemicalbook.com
Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |
| Aromatic (C2-H) | 7.8 - 8.2 | Doublet |
| Aromatic (C5-H) | 7.5 - 7.9 | Doublet |
| Aromatic (C6-H) | 6.6 - 7.0 | Doublet of Doublets |
| Amine (-NH-) | 4.0 - 6.0 | Broad Singlet |
| Cyclohexyl (-CH-N) | 3.5 - 4.0 | Multiplet |
| Cyclohexyl (-CH₂) | 1.0 - 2.5 | Multiplets |
Note: These are predicted values based on analogous compounds. Actual values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, this would include the carbons of the benzene ring, the cyclohexyl group, and the carboxyl group. The chemical shifts are influenced by the nature of the substituents. docbrown.info
The carboxyl carbon is expected to be the most downfield signal, typically in the range of 165-180 ppm. wisc.edu The aromatic carbons will appear in the 110-150 ppm region. The carbon atom attached to the bromine (C3) will be influenced by the heavy atom effect, while the carbon attached to the amino group (C4) will be shielded. The carbons of the cyclohexyl ring will appear in the upfield region, typically between 20 and 60 ppm. docbrown.infofiu.edu
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 165 - 180 |
| Aromatic (C1) | 125 - 135 |
| Aromatic (C2) | 130 - 140 |
| Aromatic (C3 - Br) | 110 - 120 |
| Aromatic (C4 - NH) | 140 - 150 |
| Aromatic (C5) | 120 - 130 |
| Aromatic (C6) | 115 - 125 |
| Cyclohexyl (-CH-N) | 50 - 60 |
| Cyclohexyl (-CH₂) | 20 - 40 |
Note: These are predicted values based on analogous compounds. Actual values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would be used to establish the connectivity between the aromatic protons and to trace the spin system within the cyclohexyl ring. ustc.edu.cn
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton-carbon pairs (¹H-¹³C). It is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the aromatic C-H signals can be definitively assigned. columbia.edulibretexts.org
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are highly characteristic and can be used to identify the functional groups present.
Identification of Characteristic Functional Group Vibrations (Carboxyl, Amine, Aromatic Ring)
The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of its functional groups.
Carboxyl Group: A broad O-H stretching band is expected in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, due to hydrogen bonding. The C=O stretching vibration will give a strong absorption band around 1680-1710 cm⁻¹.
Amine Group: The N-H stretching vibration of the secondary amine should appear as a medium-intensity band in the region of 3300-3500 cm⁻¹.
Aromatic Ring: C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations within the ring will produce a series of bands in the 1450-1600 cm⁻¹ region.
Cyclohexyl Group: C-H stretching vibrations of the sp³ hybridized carbons will be observed just below 3000 cm⁻¹.
Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| C=O Stretch | 1680 - 1710 | Strong | |
| Amine | N-H Stretch | 3300 - 3500 | Medium |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |
| C=C Stretch | 1450 - 1600 | Medium to Strong | |
| Cyclohexyl | C-H Stretch | 2850 - 2960 | Strong |
Note: These are general ranges and can be influenced by the specific molecular environment and intermolecular interactions.
Conformational Analysis Through Vibrational Spectroscopy
Vibrational spectroscopy, often in conjunction with computational methods like Density Functional Theory (DFT), can be used to study the conformational isomers of this compound. researchgate.netcardiff.ac.uk The orientation of the cyclohexyl group relative to the plane of the benzoic acid can give rise to different conformers (e.g., equatorial vs. axial attachment of the amino group).
These different conformers would have slightly different vibrational frequencies, particularly for the modes involving the cyclohexyl ring and the C-N bond. By comparing the experimental IR and Raman spectra with the calculated spectra for different possible conformers, the most stable conformation in the solid state or in solution can be determined. researchgate.netresearchgate.net Low-temperature IR spectroscopy can also be employed to "freeze out" specific conformers and study their individual vibrational signatures. researchgate.net
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. For a compound like this compound, with a molecular formula of C₁₃H₁₆BrNO₂, the nominal molecular weight is approximately 298.18 g/mol . This technique not only confirms the molecular weight of the parent molecule but also provides structural information through the analysis of fragment ions.
High-Resolution Mass Spectrometry is a critical technique for the unambiguous confirmation of a compound's elemental composition. By measuring the m/z value to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between molecules that have the same nominal mass but different elemental formulas.
For this compound, HRMS analysis would be expected to yield a highly accurate mass measurement of the molecular ion. The presence of a bromine atom is a key isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units.
Table 1: Theoretical HRMS Data for this compound
| Ion Formula | Isotope | Theoretical m/z (monoisotopic) |
| [C₁₃H₁₆⁷⁹BrNO₂ + H]⁺ | ⁷⁹Br | 298.0437 |
| [C₁₃H₁₆⁸¹BrNO₂ + H]⁺ | ⁸¹Br | 300.0416 |
| [C₁₃H₁₆⁷⁹BrNO₂ + Na]⁺ | ⁷⁹Br | 320.0256 |
| [C₁₃H₁₆⁸¹BrNO₂ + Na]⁺ | ⁸¹Br | 322.0235 |
| [C₁₃H₁₆⁷⁹BrNO₂ - H]⁻ | ⁷⁹Br | 296.0295 |
| [C₁₃H₁₆⁸¹BrNO₂ - H]⁻ | ⁸¹Br | 298.0274 |
Note: This table represents theoretical values. Experimental data would be required for confirmation.
The observation of this distinct isotopic pattern, coupled with the high accuracy of the mass measurement, provides definitive evidence for the presence and elemental composition of this compound in a sample.
Tandem Mass Spectrometry, or MS/MS, is a further step in the structural analysis of a compound. In an MS/MS experiment, a specific ion (typically the molecular ion) is selected, isolated, and then subjected to fragmentation through collision with an inert gas. The resulting fragment ions are then analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.
The fragmentation of this compound would be expected to occur at the most labile bonds. The structure contains several key functional groups that can influence the fragmentation pathways: a carboxylic acid group, a secondary amine linkage, a cyclohexyl ring, and a substituted benzene ring.
Potential fragmentation pathways could include:
Loss of the cyclohexyl group: Cleavage of the C-N bond between the benzene ring and the cyclohexylamino group.
Decarboxylation: Loss of CO₂ from the carboxylic acid group.
Fragmentation of the cyclohexyl ring: Characteristic losses of hydrocarbon fragments from the saturated ring system.
Cleavage of the C-Br bond: While aromatic C-Br bonds are relatively strong, this fragmentation is also possible.
Table 2: Plausible MS/MS Fragmentation of [C₁₃H₁₆⁷⁹BrNO₂ + H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 298.0437 | 216.9814 | C₆H₁₁N | 3-Bromo-4-aminobenzoic acid ion |
| 298.0437 | 254.0543 | CO₂ | Decarboxylated molecular ion |
| 298.0437 | 199.9918 | C₆H₁₀ + H₂O | Fragment from cyclohexyl ring loss and dehydration |
| 216.9814 | 198.9709 | H₂O | Dehydrated 3-Bromo-4-aminobenzoic acid ion |
| 216.9814 | 171.9758 | CO₂ | Decarboxylated 3-Bromo-4-aminobenzoic acid ion |
Note: This table is based on predicted fragmentation patterns. Experimental MS/MS data is necessary to confirm the actual fragmentation pathways and the relative abundance of the fragment ions.
The detailed analysis of the MS/MS spectrum allows for the piecing together of the molecular structure, confirming the connectivity of the various functional groups. This level of structural detail is crucial for ensuring the identity and purity of this compound in any research or development context.
Computational Chemistry Investigations of 3 Bromo 4 Cyclohexylamino Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens to examine the intricacies of molecular systems. For 3-Bromo-4-(cyclohexylamino)benzoic acid, these methods elucidate its fundamental characteristics, from its three-dimensional shape to its spectroscopic signatures.
Density Functional Theory (DFT) and Ab Initio Methodologies
Density Functional Theory (DFT) and ab initio methods are cornerstones of computational chemistry for studying benzoic acid derivatives. researchgate.netvjst.vnresearchgate.netnih.gov DFT, particularly with hybrid functionals like B3LYP, is widely used to balance accuracy and computational cost, making it suitable for calculating the electronic structure and properties of molecules of this size. researchgate.netnih.gov Ab initio methods, while more computationally intensive, provide benchmark-quality results by solving the Schrödinger equation without empirical parameters.
These methodologies are applied to predict various molecular properties. For instance, in the study of related benzoic acid compounds, DFT has been successfully employed to determine optimized geometries, vibrational frequencies, and NMR chemical shifts, showing good agreement with experimental data. researchgate.netnih.gov
Geometry Optimization and Conformational Landscape Exploration
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. researchgate.net For this compound, this involves finding the minimum energy arrangement of its atoms. The process considers the rotational freedom of the cyclohexyl and amino groups relative to the benzoic acid core.
A comprehensive conformational analysis is essential to identify all low-energy isomers. This exploration of the potential energy surface reveals the different spatial arrangements the molecule can adopt and their relative stabilities. The presence of intramolecular hydrogen bonding, for example between the carboxylic acid proton and the amino nitrogen, can significantly influence the preferred conformation.
Below is an illustrative table of optimized geometrical parameters that could be obtained for the most stable conformer of this compound, based on typical values for similar structures.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C-Br | 1.90 Å |
| C-N | 1.38 Å | |
| C=O | 1.22 Å | |
| O-H | 0.97 Å | |
| Bond Angle | C-C-Br | 119.5° |
| C-N-H | 118.0° | |
| C-C=O | 122.0° | |
| Dihedral Angle | C-C-N-C | 15.0° |
Theoretical Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical methods can predict spectroscopic data with high accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net These theoretical values, when compared to experimental spectra, help in the definitive assignment of signals to specific atoms in the molecule. rsc.orgrsc.orgspectrabase.com
Similarly, the calculation of vibrational frequencies (IR and Raman) provides a theoretical spectrum that aids in the interpretation of experimental data. researchgate.netnih.gov By analyzing the vibrational modes, specific functional groups and their interactions within the molecule can be identified. A scaling factor is often applied to the calculated frequencies to better match experimental results due to approximations in the theoretical models and the anharmonic nature of real vibrations.
An example of predicted spectroscopic data for this compound is presented below.
| Parameter | Atom/Group | Predicted ¹³C NMR Chemical Shift (ppm) | Predicted Vibrational Frequency (cm⁻¹) | Vibrational Assignment |
| Carboxylic Carbon | 168.5 | 1720 | C=O stretch | |
| C-Br | 115.2 | 650 | C-Br stretch | |
| C-N | 150.8 | 1300 | C-N stretch | |
| Aromatic C-H | 110-135 | 3050-3100 | C-H stretch | |
| Cyclohexyl CH₂ | 25-35 | 2850-2950 | C-H stretch | |
| O-H | - | 3400 | O-H stretch (H-bonded) |
Electronic Structure Analysis
The electronic properties of a molecule are key to understanding its reactivity and potential interactions. For this compound, analyzing its electronic structure reveals important details about its chemical behavior.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.govnih.gov A smaller energy gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized on the electron-rich amino group and the benzene (B151609) ring, while the LUMO is likely centered on the electron-withdrawing carboxylic acid group and the benzene ring.
A hypothetical table of frontier molecular orbital energies is provided below.
| Parameter | Energy (eV) |
| HOMO | -5.80 |
| LUMO | -1.50 |
| HOMO-LUMO Gap | 4.30 |
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netactascientific.com The MEP map uses a color scale to indicate regions of different electrostatic potential. Red areas, representing negative potential, are susceptible to electrophilic attack, while blue areas, indicating positive potential, are prone to nucleophilic attack.
In this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylic acid group, making them sites for electrophilic interaction. Conversely, the hydrogen atom of the carboxylic acid and the hydrogen on the amino group would exhibit positive potential, indicating their susceptibility to nucleophilic attack.
Crystallographic Analysis of 3 Bromo 4 Cyclohexylamino Benzoic Acid
Computational Crystallography for Structure Prediction and Packing AnalysisOnce experimental data is available, computational methods could be employed to model and predict the crystal structure and analyze the energetic contributions of the various intermolecular interactions.
Until such research is conducted and published, a detailed crystallographic analysis of 3-Bromo-4-(cyclohexylamino)benzoic acid remains an area for future scientific exploration.
Mechanistic Studies in Chemical and Biological Contexts for 3 Bromo 4 Cyclohexylamino Benzoic Acid
Elucidation of Reaction Mechanisms in Synthetic Pathways
A plausible synthetic pathway would start from a commercially available precursor, such as 3-bromo-4-fluorobenzoic acid or 3-bromo-4-hydroxybenzoic acid. The former would be a suitable substrate for a nucleophilic aromatic substitution (SNAr) reaction with cyclohexylamine (B46788). However, the Buchwald-Hartwig amination is generally more versatile and efficient for forming aryl-amine bonds.
Proposed Synthetic Mechanism via Buchwald-Hartwig Amination:
The reaction would commence with the oxidative addition of the aryl bromide (3-bromo-4-substituted-benzoic acid derivative) to a palladium(0) catalyst. This is followed by the coordination of cyclohexylamine to the palladium center and subsequent deprotonation by a base to form a palladium-amido complex. The final step is a reductive elimination, which yields the desired 3-Bromo-4-(cyclohexylamino)benzoic acid and regenerates the palladium(0) catalyst, thus completing the catalytic cycle.
| Reaction Step | Description | Key Intermediates |
| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-bromine bond of the benzoic acid derivative. | Aryl-palladium(II)-bromide complex |
| Amine Coordination & Deprotonation | Cyclohexylamine coordinates to the palladium center, and a base removes the amine proton. | Palladium-amido complex |
| Reductive Elimination | The C-N bond is formed, releasing the final product and regenerating the Pd(0) catalyst. | This compound |
Investigation of Molecular Recognition and Binding Mechanisms (e.g., Target-Ligand Interactions)
The structural features of this compound, including a substituted benzoic acid scaffold, suggest its potential to interact with biological macromolecules. The benzoic acid moiety can participate in ionic interactions and hydrogen bonding, while the cyclohexyl group provides a hydrophobic region for van der Waals interactions. The bromine atom can also engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
| Structural Feature | Potential Interaction | Example Interacting Amino Acid Residue |
| Carboxylic Acid | Ionic Interaction, Hydrogen Bonding | Arginine, Lysine, Serine |
| Cyclohexylamino Group | Hydrogen Bonding, Hydrophobic Interactions | Aspartate, Glutamate, Leucine, Valine |
| Bromo Substituent | Halogen Bonding, Hydrophobic Interactions | Electron-rich atoms (e.g., in carbonyl groups) |
| Aromatic Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan |
In Vitro and Cellular Level Pathway Analysis
While specific in vitro studies on this compound are not prominently documented, the biological activities of structurally related brominated benzoic acid derivatives can offer insights into its potential molecular targets and effects on cellular pathways.
Based on the activities of similar compounds, potential molecular targets for this compound could include enzymes and receptors involved in cell signaling and metabolism. For instance, some brominated aromatic compounds have been shown to inhibit enzymes such as histidine decarboxylase medchemexpress.com. The general class of benzoic acid derivatives has also been studied for the inhibition of enzymes like tyrosinase nih.gov. Therefore, it is plausible that this compound could exhibit inhibitory activity against a range of enzymes.
Several studies on brominated benzoic acid derivatives have highlighted their potential to induce apoptosis in cancer cells. For example, 3-m-bromoacetylamino benzoic acid ethyl ester has been shown to induce apoptosis through the activation of caspase-9 nih.gov. This suggests that this compound might also modulate apoptotic pathways.
The induction of apoptosis could be initiated through various signaling cascades, potentially involving the activation of initiator caspases (like caspase-9) and executioner caspases (like caspases-3 and -6). This would lead to the cleavage of key cellular proteins and ultimately, programmed cell death. Further in vitro studies would be necessary to confirm if this compound indeed possesses such pro-apoptotic properties and to elucidate the specific molecular players involved in this process.
| Potential Biological Effect | Underlying Cellular Pathway | Key Molecular Mediators |
| Enzyme Inhibition | Metabolic Pathway Modulation | Histidine Decarboxylase, Tyrosinase |
| Apoptosis Induction | Caspase-dependent Apoptosis | Caspase-9, Caspase-3, Caspase-6 |
Biological Activities and Preclinical Investigations in Vitro of 3 Bromo 4 Cyclohexylamino Benzoic Acid
Antimicrobial Activity Profile
The evaluation of a compound's ability to inhibit or kill microorganisms is a primary step in its biological assessment. This includes testing against various bacterial and fungal strains, as well as its effect on microbial biofilms.
Evaluation Against Bacterial Strains (e.g., Gram-positive)
Currently, there is a lack of specific published data detailing the in vitro antibacterial activity of 3-Bromo-4-(cyclohexylamino)benzoic acid against Gram-positive or other bacterial strains. While derivatives of benzoic acid have been investigated for their antimicrobial properties, specific minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) values for the subject compound are not available in the reviewed literature. nih.govmdpi.comnih.gov
Assessment of Antifungal Efficacy
Similar to its antibacterial profile, the antifungal efficacy of this compound has not been specifically reported in available scientific studies. Research on related benzoic acid and cinnamic acid esters has shown varying levels of activity against fungal pathogens like Candida albicans, but data for the specific compound is absent. nih.govnih.gov
Investigation of Antibiofilm Properties
Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced protective matrix, often leading to increased resistance to antimicrobial agents. An investigation into the antibiofilm properties of this compound has not been documented in the accessible scientific literature. nih.gov
Antineoplastic Potential in Cellular Models (In Vitro Cell Line Studies)
The potential of a compound to combat cancer is often first explored using in vitro models, assessing its ability to inhibit the growth of cancer cells and induce cell death.
Inhibition of Cancer Cell Proliferation
There is no specific data available from in vitro studies on the ability of this compound to inhibit the proliferation of cancer cell lines. While other novel compounds incorporating bromo- and benzoic acid-moieties have demonstrated antiproliferative effects against various cancer cell lines, the specific activity of this compound remains uncharacterized in the public domain. researchgate.netnih.govmdpi.com
Induction of Programmed Cell Death (Apoptosis)
Programmed cell death, or apoptosis, is a key mechanism by which many anticancer agents exert their effects. There are no available studies that have specifically investigated the induction of apoptosis in cancer cells by this compound. Research on other related compounds has shown the ability to trigger apoptotic pathways, but these findings cannot be directly extrapolated to the subject compound. nih.govnih.govresearchgate.net
Plant Growth Regulatory Effects
While direct experimental studies on the plant growth regulatory effects of this compound are not extensively documented in publicly available literature, the known activities of its core structural component, para-aminobenzoic acid (PABA), and its derivatives provide a foundation for inferring its potential in this domain. PABA, a naturally occurring metabolite in plants, is a precursor in the biosynthesis of folic acid and has been shown to modulate plant growth and development. idsi.mdnih.gov Derivatives of PABA have demonstrated the ability to act as plant growth regulators, influencing processes such as seed germination and root development. idsi.mdgoogle.com
Given this context, it is plausible that this compound could exhibit plant growth regulatory activities. The nature of this activity—whether stimulatory or inhibitory—would likely be influenced by the interplay of its distinct structural features.
Structure-Activity Relationship (SAR) Studies based on In Vitro Biological Data
The biological activity of a molecule is intrinsically linked to its chemical structure. By analyzing the contribution of individual functional groups within this compound, we can hypothesize about their roles in potential biological interactions.
Influence of Bromine Substitution on Biological Effects
The presence and position of a halogen atom on a benzene (B151609) ring can significantly modulate the biological activity of a compound. In the case of this compound, the bromine atom is located at the meta-position relative to the carboxylic acid group and ortho to the amino group.
Halogen substituents are known to alter the electronic and lipophilic properties of a molecule. Bromine, being an electron-withdrawing group, can influence the acidity of the carboxylic acid and the basicity of the amino group, which in turn can affect how the molecule interacts with biological targets. Studies on other benzoic acid derivatives have shown that the introduction of a bromine atom can lead to herbicidal activity. researchgate.net This suggests that the bromine atom in the target compound could contribute to phytotoxic effects.
Contribution of the Cyclohexylamino Moiety to Activity
The N-substituted cyclohexylamino group is another key feature of the molecule. The nature of the substituent on the amino group of aminobenzoic acids is crucial for their biological activity. The bulky and lipophilic nature of the cyclohexyl ring can influence the compound's ability to cross biological membranes and fit into the binding pockets of target proteins.
In studies of related compounds, the substitution on the amino group has been shown to be a critical determinant of activity. For instance, in a series of N-substituted aminobenzoic acids, the nature of the N-substituent played a significant role in their plant growth regulatory effects. While specific data on the N-cyclohexyl group in this context is scarce, the lipophilicity it imparts could enhance the compound's interaction with hydrophobic regions of its biological target.
Role of the Carboxylic Acid Functionality in Biological Interactions
The carboxylic acid group is a common feature in many biologically active molecules, including plant growth regulators. This functional group is typically ionized at physiological pH, allowing it to form ionic bonds and hydrogen bonds with biological macromolecules such as enzymes and receptors.
The importance of the carboxylic acid group is well-established in the context of auxin-like plant growth regulators. mdpi.com The carboxylate anion is often essential for binding to the auxin receptor. Therefore, it is highly probable that the carboxylic acid functionality of this compound would be a primary site of interaction with its biological target in plants. Any modification to this group would likely have a profound impact on its biological activity.
Applications of 3 Bromo 4 Cyclohexylamino Benzoic Acid As a Chemical Probe and Research Tool
Development as a Chemical Probe for Biological Target Identification
A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's biological function. The development of such a probe requires a molecule that is not only potent and selective but also cell-permeable to be effective in cellular assays. While 3-bromo-4-(cyclohexylamino)benzoic acid itself is not a finalized chemical probe, its molecular framework represents a promising starting point for the discovery and optimization of one.
The process of developing a chemical probe often begins with a fragment-based screening or the optimization of a known hit. For instance, in the development of inhibitors for the Bromo and Extra C-Terminal (BET) family of bromodomains, researchers have utilized structure-based design to optimize initial fragment hits into potent and selective chemical probes like PFI-1. bldpharm.com This optimization process focuses on enhancing binding affinity and ensuring selectivity against other related proteins. bldpharm.com
The key attributes of a successful chemical probe that would be the goal of an optimization campaign starting from a scaffold like this compound include:
Potency: The ability to inhibit the target protein at low concentrations.
Selectivity: Minimal interaction with other proteins, especially those within the same family, to ensure that any observed biological effect is due to the inhibition of the intended target. bldpharm.com
Cell-Based Activity: The capacity to penetrate the cell membrane and engage the target in a cellular environment. bldpharm.com
The this compound structure possesses several features that make it a suitable candidate for such optimization. The benzoic acid group, the secondary amine, and the bromine atom provide multiple points for chemical modification to improve its pharmacological properties and tailor it for a specific biological target.
Utility as a Synthetic Intermediate for Novel Functional Molecules
In synthetic and medicinal chemistry, this compound is classified as a valuable organic building block or intermediate. bldpharm.com Its value stems from the presence of multiple reactive functional groups on a single molecular scaffold, allowing for the construction of more complex and functionally diverse molecules.
The utility of this compound as a synthetic intermediate is rooted in the reactivity of its distinct chemical moieties:
Carboxylic Acid Group (-COOH): This group is a versatile handle for a variety of chemical transformations. It can be readily converted into esters, amides, or acid chlorides. This allows for the attachment of a wide array of other molecules or functional groups, which is a common strategy in drug discovery to explore structure-activity relationships (SAR).
Aryl Bromide (-Br): The bromine atom on the benzene (B151609) ring is a key feature for modern cross-coupling reactions. It serves as an anchor point for forming new carbon-carbon or carbon-heteroatom bonds through powerful methods like the Suzuki, Heck, and Buchwald-Hartwig reactions. This enables the introduction of diverse substituents to the aromatic core, significantly expanding the chemical space that can be explored from this single intermediate.
Secondary Amine (-NH-): The cyclohexylamino group can also participate in various chemical reactions, including N-alkylation or acylation, allowing for further molecular elaboration and fine-tuning of the molecule's properties, such as solubility and lipophilicity.
The combination of these functional groups makes this compound a versatile platform for generating libraries of novel compounds for screening in drug discovery and materials science.
Potential in Agrochemical Research as a Plant Growth Regulator or Antimicrobial Agent
The core structure of this compound is related to para-aminobenzoic acid (PABA), a natural metabolite whose derivatives have been investigated for a range of biological activities, including applications in agriculture. bldpharm.comcrysdotllc.com
Plant Growth Regulation: Benzoic acid derivatives are recognized for their role in various physiological processes in plants, from regulating seed germination to enhancing disease resistance. crysdotllc.com Derivatives of PABA, in particular, have shown potential as plant growth regulators (PGRs). bldpharm.comcrysdotllc.comevitachem.com Studies on tomato seedlings, for example, have shown that certain PABA salts can stimulate rooting and growth processes and positively influence chlorophyll (B73375) biosynthesis. crysdotllc.comevitachem.com Some PABA derivatives have demonstrated the ability to increase the germination rate of tomato seeds and promote stem growth in cucumber plants. bldpharm.com Given that this compound is a substituted aminobenzoic acid, it shares a fundamental structural motif with compounds known to exhibit auxin-like effects, suggesting its potential for investigation as a novel PGR. bldpharm.com
Antimicrobial Activity: The PABA scaffold is also a building block for compounds with significant antimicrobial properties. ijisrt.com PABA derivatives have been synthesized and evaluated against a variety of bacterial and fungal pathogens. ijisrt.comnih.gov Research into the structure-activity relationships of these compounds has shown that the introduction of specific substituents can enhance their potency.
Notably, the presence of an electron-withdrawing group, such as a bromine atom, has been found to increase the antimicrobial activity of some PABA derivatives against specific microbes. For example, a study on Schiff's bases derived from PABA found that a m-bromo derivative was the most potent compound synthesized against Bacillus subtilis. Another study identified a PABA derivative containing a bromo-substituted salicylaldehyde (B1680747) moiety, 4-[(5-Bromo-2-hydroxybenzylidene)amino]benzoic acid, as an effective antibacterial and potent broad-spectrum antifungal agent. This evidence suggests that the bromo-substitution on the this compound molecule could confer antimicrobial activity, making it a candidate for development as an agrochemical to protect crops from microbial pathogens.
Table of Antimicrobial Activity in PABA Derivatives
| Compound Name/Description | Target Organism(s) | Observed Activity (MIC) | Reference |
| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Bacillus subtilis | pMIC = 2.11 µM/ml | |
| 4-[(5-Bromo-2-hydroxybenzylidene)amino]benzoic acid | Various Bacteria & Fungi | MIC ≥ 7.81 µM (antifungal) | |
| Isatin-aminobenzoic acid hybrids | Staphylococcus aureus, Bacillus subtilis | MIC = 0.09 mmol/L | |
| Schiff bases of PABA | Staphylococcus aureus | MIC = 15.62 µM | ijisrt.com |
Conclusion and Future Research Directions for 3 Bromo 4 Cyclohexylamino Benzoic Acid
Synthesis of Current Academic Understanding
A thorough review of scientific databases reveals a notable scarcity of dedicated research on 3-Bromo-4-(cyclohexylamino)benzoic acid. Its current profile is primarily defined by supplier data, which outlines its basic physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1131594-43-8 | ucl.ac.ukresearchgate.net |
| Molecular Formula | C₁₃H₁₆BrNO₂ | ucl.ac.uk |
| Molecular Weight | 298.18 g/mol | ucl.ac.uk |
| Classification | Organic Building Block, Carboxylic Acid, Amine | ucl.ac.uk |
The academic void surrounding this compound necessitates that its synthetic and chemical nature be inferred from foundational organic chemistry principles and the behavior of analogous structures. The synthesis of this molecule has not been explicitly detailed in published literature, but two highly plausible strategies can be proposed as immediate avenues for investigation.
Table 2: Proposed Synthetic Routes for Investigation
| Route Name | Proposed Reactants | Rationale |
|---|---|---|
| Buchwald-Hartwig Amination | 3-Bromo-4-halobenzoic acid (e.g., fluoro or chloro derivative) and Cyclohexylamine (B46788) | This palladium-catalyzed cross-coupling reaction is a cornerstone of modern C-N bond formation, known for its high functional group tolerance and broad substrate scope. wikipedia.orgorganic-chemistry.org |
| Reductive Amination | 4-Amino-3-bromobenzoic acid and Cyclohexanone | This method involves the formation of an imine or enamine intermediate, followed by reduction with a suitable hydride agent (e.g., sodium cyanoborohydride), and is a robust method for synthesizing secondary amines. masterorganicchemistry.comorganic-chemistry.org |
Verifying and optimizing these synthetic pathways represents the foundational step required to enable all subsequent research into the compound's properties and applications.
Unexplored Avenues in Synthetic Methodologies and Chemical Transformations
Beyond establishing a baseline synthesis, future work should focus on developing more efficient, sustainable, and scalable production methods.
Catalyst System Optimization: For the Buchwald-Hartwig pathway, a systematic screening of palladium catalysts, phosphine (B1218219) ligands, and reaction conditions could significantly improve yields and reduce reaction times. youtube.com Exploring the use of more sustainable and cost-effective base-metal catalysts, such as those based on nickel or copper, presents a frontier of investigation. acsgcipr.org
Green Chemistry Approaches: The principles of green chemistry could be applied by investigating solvent-free reaction conditions or the use of more environmentally benign solvents. Methodologies like microwave-assisted synthesis or sonication, which have proven effective for other halogenated benzoic acids, could dramatically accelerate reaction rates and improve energy efficiency.
Flow Chemistry: Transitioning the optimized synthetic protocol to a continuous flow system could offer superior control over reaction parameters, enhance safety, and facilitate scalable production for any future commercial or large-scale academic use.
Deepening Mechanistic Insights at the Atomic and Molecular Levels
A fundamental understanding of the electronic structure and reactivity of this compound is crucial. The interplay between the electron-withdrawing bromine atom and carboxylic acid group, and the electron-donating cyclohexylamino group, dictates the molecule's chemical behavior.
Future research should employ computational chemistry to build a robust theoretical model of the molecule.
Density Functional Theory (DFT) Calculations: DFT studies can be used to determine the molecule's lowest energy conformation, map its electrostatic potential, and analyze its frontier molecular orbitals (HOMO/LUMO). researchgate.netnih.gov This would provide critical insights into the reactivity of the aromatic ring toward further substitution and the relative acidity and basicity of the functional groups. nih.govlibretexts.org
Spectroscopic and Crystallographic Analysis: Once synthesized, detailed characterization using NMR (¹H, ¹³C), FTIR, and mass spectrometry is essential. Obtaining a single crystal for X-ray crystallography would provide definitive information on its solid-state conformation and intermolecular interactions, such as hydrogen bonding or π-stacking. nih.gov
Solution-State Association Studies: Combining spectroscopic methods with computational modeling can elucidate the self-association behavior of the molecule in various solvents. bohrium.comacs.org Understanding whether it exists as monomers, dimers, or larger aggregates in solution is vital for controlling crystallization and predicting its behavior in biological media. ucl.ac.uk
Expansion of In Vitro Biological Screening and Target Validation Efforts
The structural motifs within this compound are present in numerous biologically active compounds. Aminobenzoic acid derivatives have demonstrated a wide spectrum of activities, including antimicrobial and cytotoxic effects. nih.govmdpi.com Halogenation is a common strategy in medicinal chemistry to enhance binding affinity and modify metabolic stability. Therefore, a broad-based biological screening campaign is a logical and promising direction.
Table 3: Suggested Areas for In Vitro Biological Screening
| Area of Interest | Rationale and Potential Targets |
|---|---|
| Antimicrobial Activity | Derivatives of 4-aminobenzoic acid have shown potent antibacterial and antifungal properties. nih.gov Screening against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) is warranted. |
| Anticancer Activity | The cytotoxicity of related structures against various cancer cell lines has been reported. nih.gov The compound should be evaluated against a panel of human cancer cell lines, such as those from pancreatic, breast, and colon cancers, to identify any antiproliferative effects. |
| Anti-inflammatory Activity | Compounds containing cyclohexene (B86901) and amidrazone moieties have been shown to modulate the production of key inflammatory cytokines like TNF-α and various interleukins. mdpi.com The potential of the title compound to inhibit inflammatory pathways in relevant cell-based assays (e.g., LPS-stimulated macrophages) should be explored. |
| Enzyme Inhibition | The combination of a carboxylic acid and secondary amine within a rigidified aromatic structure makes it a candidate for an enzyme inhibitor. Screening against proteases, kinases, and metabolic enzymes (e.g., dehydrogenases) could reveal specific molecular targets. |
Positive hits from these initial screens would necessitate follow-up studies to determine potency (IC₅₀/MIC values), confirm the mechanism of action, and validate the molecular target.
Potential for Derivatization Towards Functional Materials or Advanced Ligands
The true potential of this compound may lie in its use as a scaffold for creating novel molecules with tailored functions. Its three distinct functional regions—the carboxylic acid, the secondary amine, and the bromo-substituted aromatic ring—are all amenable to chemical modification.
Carboxylic Acid Modification: The carboxyl group can be readily converted into a wide array of functional groups, including esters, amides, and acid halides. This allows for the attachment of diverse chemical appendages to probe structure-activity relationships (SAR) or to link the molecule to polymers or surfaces. nih.goviomcworld.com
Secondary Amine Derivatization: The N-H bond of the cyclohexylamino group provides another site for modification, such as acylation or alkylation, adding another vector for structural diversification.
Aromatic Ring Functionalization: The bromine atom is a versatile handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of aryl, alkynyl, or other groups to build more complex molecular architectures.
By systematically creating a library of derivatives, researchers can fine-tune the molecule's properties for specific applications, whether for developing more potent biological agents, creating novel ligands for catalysis, or designing advanced functional materials with unique electronic or photophysical properties.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 3-Bromo-4-(cyclohexylamino)benzoic acid, and how can reaction conditions be optimized?
- Methodology :
Bromination : Start with a benzoic acid derivative (e.g., 4-(cyclohexylamino)benzoic acid). Use brominating agents like N-bromosuccinimide (NBS) or Br₂ in a controlled environment (20–50°C) to avoid over-bromination .
Cyclohexylamino Introduction : Employ nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination to introduce the cyclohexylamino group, using catalysts like Pd/C or CuI .
Purification : Recrystallize from ethanol or aqueous methanol to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Optimization : Adjust reaction time, temperature, and stoichiometry (e.g., 1.2 eq Br₂) to maximize yield. Use TLC or in-situ IR to track intermediates.
Q. How should researchers characterize the structural integrity and purity of this compound?
- Analytical Techniques :
- NMR : Confirm substitution patterns using ¹H NMR (δ 6.8–7.5 ppm for aromatic protons) and ¹³C NMR (δ 165–170 ppm for carboxylic acid) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~338) .
- Elemental Analysis : Validate C, H, N, Br content within ±0.4% of theoretical values.
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected peaks in NMR) be resolved for brominated benzoic acid derivatives?
- Strategies :
Byproduct Identification : Compare experimental NMR with computational predictions (DFT calculations) to identify side products like di-brominated isomers .
Crystallography : Perform single-crystal X-ray diffraction to resolve ambiguities in substitution patterns .
Isotopic Labeling : Use ²H or ¹³C-labeled precursors to trace reaction pathways and confirm intermediates.
Q. What mechanistic insights explain the reactivity of the cyclohexylamino group in brominated benzoic acids during cross-coupling reactions?
- Steric and Electronic Effects :
- The bulky cyclohexylamino group hinders electrophilic substitution at the ortho position, directing reactivity to the para or meta sites.
- Electron-donating cyclohexylamino groups activate the ring for NAS but may require Pd-catalyzed conditions for Suzuki-Miyaura couplings .
- Case Study : In Pd-mediated reactions, use ligands like XPhos to mitigate steric hindrance and improve coupling efficiency .
Q. What computational tools predict the regioselectivity of this compound in nucleophilic reactions?
- Methods :
- DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites.
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways.
- Software : Gaussian 16 or ORCA for energy profiling; VMD for visualization .
Methodological Challenges & Solutions
Q. How can researchers stabilize this compound against hydrolysis or thermal degradation?
- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials. Avoid moisture by using molecular sieves .
- Handling : Prepare fresh solutions in anhydrous DMSO or DMF for biological assays .
Q. What are the limitations of current synthetic routes, and how can they be addressed?
- Limitations : Low yields (<40%) in bromination due to competing side reactions.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
